molecular formula C8H11BrN2 B2920997 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine CAS No. 2248303-93-5

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine

Cat. No.: B2920997
CAS No.: 2248303-93-5
M. Wt: 215.094
InChI Key: IQNHCBREIDXNKZ-UHFFFAOYSA-N
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Description

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a nitrogen-containing heterocyclic compound featuring a seven-membered diazepine ring fused with a pyrrole moiety. The bromine substituent at position 8 introduces significant electronic and steric effects, making this compound a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₉H₁₀BrN₂, with a molecular weight of 243.1 g/mol ().

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-4-8-5-10-2-1-3-11(8)6-7/h4,6,10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNHCBREIDXNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=CN2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromine atom in 8-bromo derivatives (e.g., ) enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization. The sulfonyl chloride group () introduces high reactivity toward amines and alcohols, making it suitable for prodrug synthesis.

Structural Complexity :

  • Derivatives with fused aromatic systems (e.g., benzodiazepine in ) exhibit higher molecular weights and extended π-conjugation, which may enhance DNA intercalation in antitumor applications ().
  • The triazolo ring in adds nitrogen atoms, improving hydrogen-bonding capacity and metabolic stability.

Biological Implications: While direct data for this compound are scarce, structurally related compounds show anticonvulsant () and antitumor activities (). For example, pyrrolo[1,4]benzodiazepines are known DNA alkylators, analogous to mitomycin C ().

Biological Activity

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound characterized by its unique structure combining pyrrole and diazepine rings. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C8H9BrN2O
  • Molecular Weight : 229.08 g/mol
  • CAS Number : 1369885-42-6

Structure

The compound features a bromine atom which enhances its reactivity and allows for further functionalization. The structural formula can be represented as follows:

SMILES C1CNC(=O)C2=CC(=CN2C1)Br\text{SMILES }C1CNC(=O)C2=CC(=CN2C1)Br

While the exact mechanism of action for this compound remains largely unexplored, it is known to interact with various biological pathways. Notably:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways. This inhibition can lead to alterations in cell growth and apoptosis processes, particularly in cancer cells.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Promotion : By modulating signaling pathways associated with programmed cell death, it can enhance apoptosis in malignant cells .

Comparative Biological Activity

This compound shares structural similarities with other pyrrolopyrazine derivatives known for their broad spectrum of biological activities. Below is a comparison table highlighting the biological activities of related compounds:

Compound NameBiological ActivityReference
8-Bromo-5-methyl-1H,2H,3H,4H-pyrrolo[1,2-a][1,4]diazepin-1-oneAnticancer properties
Pyrrolo[1,4]benzodiazepinesAntiviral and anticancer effects
8-Bromo-1H-pyrrole derivativesAntimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolopyrazine derivatives:

  • Antitumor Activity : A study demonstrated that pyrrolobenzodiazepines exhibit significant DNA alkylation properties leading to antitumor effects against B16 melanoma cells and P388 leukemia cells. The correlation between DNA bonding reactivity and biological potency was established through extensive assays .
  • Antiviral Properties : Research indicates that some pyrrolo[1,4]benzodiazepines act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This suggests potential therapeutic applications in antiviral drug development .
  • Neuropharmacological Effects : The compound's influence on central nervous system pathways highlights its potential as a scaffold for developing drugs targeting neurological disorders .

Q & A

Q. Advanced Research Focus

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance blood-brain barrier permeability.
  • In vitro models : Use SH-SY5Y neuronal cells for neurotoxicity screening and patch-clamp assays to assess GABA receptor modulation.
  • In vivo validation : Rodent models (e.g., PTZ-induced seizures) to correlate SAR with anticonvulsant activity .

Methodological Pitfalls
False positives in receptor binding assays may occur due to compound aggregation. Include detergent (e.g., 0.01% Tween-80) in assay buffers to mitigate nonspecific interactions .

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